molecular formula C19H26N2O4 B7075122 Methyl 2-[3-[(5-oxo-1-pentan-2-ylpyrrolidine-3-carbonyl)amino]phenyl]acetate

Methyl 2-[3-[(5-oxo-1-pentan-2-ylpyrrolidine-3-carbonyl)amino]phenyl]acetate

Cat. No.: B7075122
M. Wt: 346.4 g/mol
InChI Key: QSJJPTBRCOKDQL-UHFFFAOYSA-N
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Description

Methyl 2-[3-[(5-oxo-1-pentan-2-ylpyrrolidine-3-carbonyl)amino]phenyl]acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrrolidine ring, a phenyl group, and an ester functional group, making it a versatile molecule for synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[3-[(5-oxo-1-pentan-2-ylpyrrolidine-3-carbonyl)amino]phenyl]acetate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,4-diketone.

    Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction using an appropriate acyl chloride and a Lewis acid catalyst.

    Esterification: The final step involves the esterification of the carboxylic acid intermediate with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[3-[(5-oxo-1-pentan-2-ylpyrrolidine-3-carbonyl)amino]phenyl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Methyl 2-[3-[(5-oxo-1-pentan-2-ylpyrrolidine-3-carbonyl)amino]phenyl]acetate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-[3-[(5-oxo-1-pentan-2-ylpyrrolidine-3-carbonyl)amino]phenyl]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[3-[(5-oxo-1-pentan-2-ylpyrrolidine-3-carbonyl)amino]phenyl]propanoate
  • Ethyl 2-[3-[(5-oxo-1-pentan-2-ylpyrrolidine-3-carbonyl)amino]phenyl]acetate
  • Methyl 2-[3-[(5-oxo-1-pentan-2-ylpyrrolidine-3-carbonyl)amino]phenyl]butanoate

Uniqueness

Methyl 2-[3-[(5-oxo-1-pentan-2-ylpyrrolidine-3-carbonyl)amino]phenyl]acetate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

methyl 2-[3-[(5-oxo-1-pentan-2-ylpyrrolidine-3-carbonyl)amino]phenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O4/c1-4-6-13(2)21-12-15(11-17(21)22)19(24)20-16-8-5-7-14(9-16)10-18(23)25-3/h5,7-9,13,15H,4,6,10-12H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSJJPTBRCOKDQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)N1CC(CC1=O)C(=O)NC2=CC=CC(=C2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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